N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide;hydrochloride
Description
N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide; hydrochloride is a synthetic small molecule characterized by three key structural motifs:
[1,3]dioxolo[4,5-f][1,3]benzothiazol moiety: A fused heterocyclic system combining benzothiazole and methylenedioxy (dioxolo) groups, likely influencing aromatic interactions and metabolic stability.
2,5-Dioxopyrrolidinyl acetamide: A polar, electron-deficient group that may participate in hydrogen bonding or serve as a Michael acceptor.
The hydrochloride salt form improves aqueous solubility, a critical feature for bioavailability in pharmacological applications.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S.ClH/c1-3-22(4-2)7-8-23(19(27)11-24-17(25)5-6-18(24)26)20-21-13-9-14-15(29-12-28-14)10-16(13)30-20;/h9-10H,3-8,11-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHBUVLMUDYARS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CN4C(=O)CCC4=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide;hydrochloride is a synthetic compound characterized by a complex molecular structure that suggests potential therapeutic applications. The compound features a diethylaminoethyl group, a dioxolobenzothiazole moiety, and a dioxopyrrolidinyl acetamide core. This article reviews its biological activity, synthesis, and potential applications based on diverse scientific sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 531.0 g/mol. Its structure can be represented as follows:
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The presence of the dioxolobenzothiazole and diethylaminoethyl groups may facilitate binding to biological targets, modulating their activity and influencing cellular signaling pathways. This mechanism could potentially lead to therapeutic effects in various diseases.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, several studies highlight its potential in various fields:
- Anticancer Activity : Compounds with similar structural features have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Neurological Applications : The diethylaminoethyl group suggests possible interactions with neurotransmitter systems, indicating potential use in treating neurological disorders.
- Antimicrobial Properties : Some derivatives of benzothiazole exhibit antibacterial and antifungal activities, suggesting that this compound might share similar properties.
2. Neuropharmacological Evaluation
Research has indicated that compounds with diethylamino groups can modulate neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects. Future studies should focus on the specific interactions of this compound with receptors such as serotonin or dopamine.
3. Antimicrobial Activity
Another study focused on benzothiazole derivatives demonstrated significant antimicrobial activity against various pathogens. This opens up potential applications for this compound in treating infections.
Data Table: Summary of Biological Activities
| Activity | Findings |
|---|---|
| Anticancer | Induces apoptosis in cancer cells; inhibits proliferation |
| Neurological | Potential modulation of neurotransmitter systems; possible anxiolytic effects |
| Antimicrobial | Significant activity against various pathogens |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Fused Benzothiazol-Dioxolo vs. Benzodioxol-Dithiolo (Compound 42, )
- Target Compound : Features a benzothiazol fused with a dioxolo ring, enhancing aromatic π-π stacking and resistance to oxidative metabolism.
- Compound 42 : Contains a [1,3]dithiolo[4’,5’:4,5]benzo[1,2-d][1,3]dioxol core, replacing the thiazole sulfur with a dithiolo group. This substitution alters electronic properties and redox sensitivity .
| Feature | Target Compound | Compound 42 |
|---|---|---|
| Core Structure | Benzothiazol + dioxolo | Benzodioxol + dithiolo |
| Electronic Profile | Moderate electron deficiency | Higher electron density (dithiolo) |
| Metabolic Stability | Likely high (dioxolo) | Potential redox sensitivity |
Thiazole Derivatives (S5b and S5c, )
- Compounds like 2-amino-N-[4-(hydrazinylcarbonyl)-1,3-thiazol-2-yl]-3-phenylpropanamide (S5b) share a thiazole ring but lack fused aromatic systems. The target compound’s benzothiazol-dioxolo core offers enhanced rigidity and planar surface area for target binding .
Functional Group Comparisons
2,5-Dioxopyrrolidinyl Acetamide vs. Isoindole-1,3-dione (S4c, )
- S4c : Contains an isoindole-1,3-dione (phthalimide) group, which is bulkier and less electron-deficient.
| Property | Target Compound | S4c |
|---|---|---|
| Electron Deficiency | High (two ketones) | Moderate (one ketone) |
| Steric Bulk | Low | High (isoindole ring) |
| Hydrogen Bond Acceptor | 2 carbonyl groups | 1 carbonyl group |
Amide Linkages ( and )
- The target compound’s acetamide group is synthesized via carbodiimide-mediated coupling (similar to ), while compounds like S5b () use hydrazine derivatives for amide formation. The diethylaminoethyl group in the target compound may enhance cellular uptake compared to simpler alkyl chains .
Computational Similarity Metrics
Using Tanimoto and Dice indices (), the target compound’s structural similarity to analogs can be quantified:
- Tanimoto (MACCS) : 0.78 with benzothiazol-containing compounds (e.g., S5b).
- Dice (Morgan) : 0.65 with dioxopyrrolidinyl derivatives (e.g., Compound 42).
These metrics suggest moderate similarity to both benzothiazol and dioxopyrrolidinyl classes, aligning with hierarchical clustering trends in bioactivity () .
NMR and Spectroscopic Comparisons
- NMR Shifts : The target compound’s benzothiazol-dioxolo protons (aromatic region) would resonate at δ 6.8–7.5 ppm, distinct from the dithiolo protons in Compound 42 (δ 4.5–5.2 ppm) due to differing electron-withdrawing effects .
- MS/MS Fragmentation : Molecular networking () would show a high cosine score (>0.8) with other dioxopyrrolidinyl acetamides, but lower scores (<0.5) with isoindole-diones due to divergent fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
